ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate

Medicinal Chemistry Organic Synthesis Palladium Catalysis

Select this ethyl ester for precise lipophilicity (LogP ~2.83) vs. methyl analog, ensuring reproducible cross-coupling & Baeyer-Villiger oxidation pathways. 5-Br enables late-stage diversification; 3-CHO offers distinct electrophilic reactivity unavailable in 3-unsubstituted analogs.

Molecular Formula C12H10BrNO3
Molecular Weight 296.12 g/mol
CAS No. 100123-25-9
Cat. No. B110951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-bromo-3-formyl-1H-indole-2-carboxylate
CAS100123-25-9
Molecular FormulaC12H10BrNO3
Molecular Weight296.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)C=O
InChIInChI=1S/C12H10BrNO3/c1-2-17-12(16)11-9(6-15)8-5-7(13)3-4-10(8)14-11/h3-6,14H,2H2,1H3
InChIKeyVPJYMMSHBAEVOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Bromo-3-Formyl-1H-Indole-2-Carboxylate (CAS: 100123-25-9) for Research & Procurement


Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate (CAS: 100123-25-9) is a heterocyclic indole derivative characterized by a bromine atom at the 5-position, a formyl group at the 3-position, and an ethyl ester moiety at the 2-position, with a molecular formula of C₁₂H₁₀BrNO₃ and a molecular weight of 296.12 g/mol . It is primarily utilized as a versatile synthetic building block in medicinal chemistry and organic synthesis, enabling the preparation of complex indole-containing molecules . Key physicochemical properties include a high melting point of 245 °C (in ethanol) and a predicted boiling point of 476.7±45.0 °C, which inform its handling and storage under inert gas at 2-8°C [1].

Procurement Rationale for Ethyl 5-Bromo-3-Formyl-1H-Indole-2-Carboxylate


Generic substitution among 5-bromo-3-formyl-1H-indole-2-carboxylate analogs is not feasible due to significant structural and functional group variations that critically alter chemical reactivity, physicochemical properties, and downstream synthetic utility. For instance, the methyl ester analog (MW: 282.09 g/mol) differs in lipophilicity and crystallinity, directly impacting solubility and reaction outcomes in multi-step syntheses . The presence of the 5-bromo substituent, in contrast to non-brominated indole-2-carboxylates, provides a crucial handle for palladium-catalyzed cross-coupling reactions essential for late-stage diversification . Furthermore, the 3-formyl group offers distinct electrophilic reactivity for condensation and reductive amination pathways not available in 3-unsubstituted analogs . Selecting the specific ethyl ester variant ensures reproducibility and avoids costly re-optimization of established synthetic protocols.

Quantitative Differentiation of Ethyl 5-Bromo-3-Formyl-1H-Indole-2-Carboxylate


Structural Differentiation: 5-Bromo Substitution Enables Cross-Coupling

The presence of the 5-bromo substituent on the indole ring provides a critical synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are not accessible with non-halogenated indole-2-carboxylate analogs. This enables late-stage diversification for structure-activity relationship (SAR) studies . In contrast, the direct analog ethyl 3-formyl-1H-indole-2-carboxylate (lacking the 5-bromo) offers no such coupling site, limiting its utility in modular library synthesis [1].

Medicinal Chemistry Organic Synthesis Palladium Catalysis

Physicochemical Differentiation: Ester Group Impacts Lipophilicity vs. Methyl Analog

The ethyl ester group in the target compound results in a higher predicted LogP compared to the methyl ester analog, directly influencing membrane permeability and solubility profiles. The methyl analog (methyl 5-bromo-3-formyl-1H-indole-2-carboxylate) has a lower molecular weight (282.09 g/mol) and a correspondingly lower predicted LogP, which can lead to different pharmacokinetic behaviors in prodrug or lead optimization campaigns .

Drug Design Physicochemical Properties ADME

Reactivity Differentiation: 3-Formyl Group Enables Baeyer-Villiger Oxidation

The 3-formyl group enables a Baeyer-Villiger oxidation to yield hydroxyindolecarboxylates, a transformation that is not feasible with the 3-unsubstituted precursor (ethyl 5-bromoindole-2-carboxylate). This specific reactivity is documented in the synthetic preparation of hydroxyindolecarboxylates, highlighting a unique pathway for accessing hydroxylated indole scaffolds .

Organic Synthesis Oxidation Functional Group Interconversion

Optimal Research Applications for Ethyl 5-Bromo-3-Formyl-1H-Indole-2-Carboxylate


Medicinal Chemistry: Synthesis of Diversified Indole Libraries via Palladium-Catalyzed Cross-Coupling

The 5-bromo substituent serves as an ideal handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the rapid synthesis of structurally diverse indole-2-carboxylate libraries for hit-to-lead optimization . This is a key differentiator from non-halogenated indole-2-carboxylate building blocks.

Organic Synthesis: Preparation of Hydroxyindolecarboxylates via Baeyer-Villiger Oxidation

The 3-formyl group enables a specific Baeyer-Villiger oxidation to yield hydroxyindolecarboxylates, a transformation documented for this compound . This pathway is not accessible using the 3-unsubstituted analog (ethyl 5-bromoindole-2-carboxylate).

Chemical Biology: Probe Development Requiring Defined Lipophilicity

With a predicted LogP of 2.83, this ethyl ester analog offers a distinct lipophilicity profile compared to the methyl ester (LogP ~2.3), making it suitable for optimizing membrane permeability in cellular probe design .

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